molecular formula C17H21NO2 B2725885 N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide CAS No. 2411318-28-8

N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide

Cat. No.: B2725885
CAS No.: 2411318-28-8
M. Wt: 271.36
InChI Key: BVQQXVJYSOCXFQ-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a but-2-ynamide moiety, and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide typically involves the reaction of 3-methylphenol with cyclohexylamine to form an intermediate, which is then reacted with but-2-ynoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide
  • N-[2-(4-Methylphenoxy)cyclohexyl]but-2-ynamide
  • N-[2-(3-Ethylphenoxy)cyclohexyl]but-2-ynamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)cyclohexyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-7-17(19)18-15-10-4-5-11-16(15)20-14-9-6-8-13(2)12-14/h6,8-9,12,15-16H,4-5,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQQXVJYSOCXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCCC1OC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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